molecular formula C18H16N8Na2O7S3 B12435636 (E)-Ceftriaxone Disodium

(E)-Ceftriaxone Disodium

Cat. No.: B12435636
M. Wt: 598.6 g/mol
InChI Key: FDRNWTJTHBSPMW-BBJOQENWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftriaxone (sodium salt) is a third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections. It is known for its broad-spectrum activity against gram-positive and gram-negative bacteria. Ceftriaxone is particularly effective in treating infections of the respiratory tract, skin, soft tissues, urinary tract, and meninges .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ceftriaxone (sodium salt) involves several steps, starting from the basic cephalosporin nucleusThe final product is then converted to its sodium salt form .

Industrial Production Methods

Industrial production of ceftriaxone (sodium salt) involves the crystallization of the compound from an aqueous solution, followed by drying and milling to obtain a fine powder. The process also includes stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Ceftriaxone (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ceftriaxone include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of ceftriaxone include various degradation products, which are often analyzed to understand the stability and efficacy of the compound .

Scientific Research Applications

Ceftriaxone (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Ceftriaxone (sodium salt) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell lysis and death .

Comparison with Similar Compounds

Ceftriaxone (sodium salt) is often compared with other third-generation cephalosporins, such as cefotaxime and ceftazidime. While all these compounds share a similar mechanism of action, ceftriaxone is unique due to its longer half-life and higher stability, allowing for less frequent dosing. Additionally, ceftriaxone has a broader spectrum of activity against gram-negative bacteria compared to cefotaxime .

List of Similar Compounds

Properties

Molecular Formula

C18H16N8Na2O7S3

Molecular Weight

598.6 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1

InChI Key

FDRNWTJTHBSPMW-BBJOQENWSA-L

Isomeric SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.